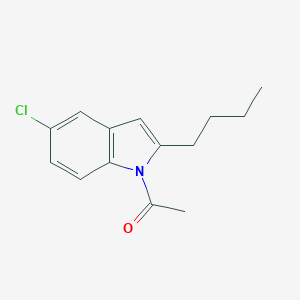
1-Acetyl-2-butyl-5-chloroindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-2-butyl-5-chloroindole is a chemical compound that belongs to the indole family. It is also known as 5-Chloro-1-acetyl-2-butylindole or 5-Cl-AIBN. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-2-butyl-5-chloroindole is not fully understood. However, it is believed that the compound exerts its effects by inhibiting certain enzymes and signaling pathways in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer development.
Efectos Bioquímicos Y Fisiológicos
1-Acetyl-2-butyl-5-chloroindole has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. It has also been found to reduce inflammation and oxidative stress in the body. Additionally, it has been shown to have a neuroprotective effect, protecting neurons from damage and degeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Acetyl-2-butyl-5-chloroindole in lab experiments is its high yield and purity. It is also relatively easy and cost-effective to synthesize. However, one limitation of using this compound is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols.
Direcciones Futuras
There are several future directions for the research and development of 1-Acetyl-2-butyl-5-chloroindole. One direction is to further explore its anti-cancer properties and potential use in cancer therapy. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research could focus on the development of new synthesis methods to improve the yield and purity of the compound.
Métodos De Síntesis
The synthesis of 1-Acetyl-2-butyl-5-chloroindole involves the reaction of 5-chloroindole with butyraldehyde and acetic anhydride. The reaction is catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization. This synthesis method is relatively simple and cost-effective, making 1-Acetyl-2-butyl-5-chloroindole an attractive compound for research and development.
Aplicaciones Científicas De Investigación
1-Acetyl-2-butyl-5-chloroindole has shown promising results in various scientific research applications. One of the most significant applications is in medicinal chemistry. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Propiedades
Número CAS |
123028-39-7 |
|---|---|
Nombre del producto |
1-Acetyl-2-butyl-5-chloroindole |
Fórmula molecular |
C14H16ClNO |
Peso molecular |
249.73 g/mol |
Nombre IUPAC |
1-(2-butyl-5-chloroindol-1-yl)ethanone |
InChI |
InChI=1S/C14H16ClNO/c1-3-4-5-13-9-11-8-12(15)6-7-14(11)16(13)10(2)17/h6-9H,3-5H2,1-2H3 |
Clave InChI |
GUNWXUUFHAGGTA-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC2=C(N1C(=O)C)C=CC(=C2)Cl |
SMILES canónico |
CCCCC1=CC2=C(N1C(=O)C)C=CC(=C2)Cl |
Sinónimos |
1-ACETYL-2-BUTYL-5-CHLOROINDOLE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



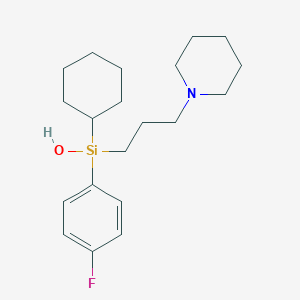
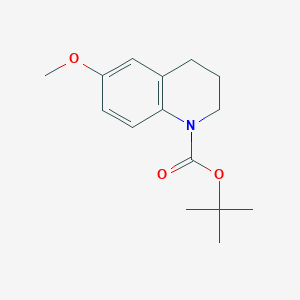
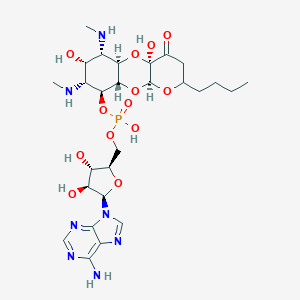
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B37729.png)
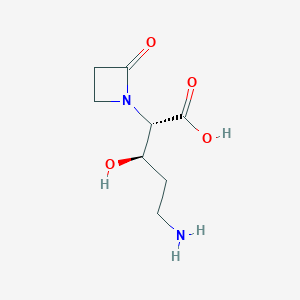
![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol](/img/structure/B37734.png)
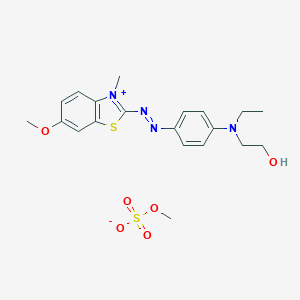
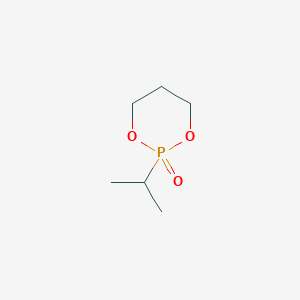
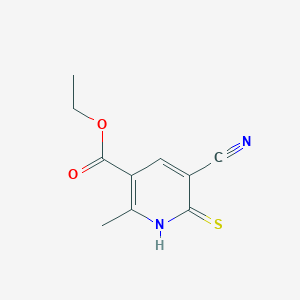
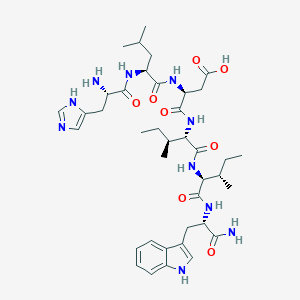
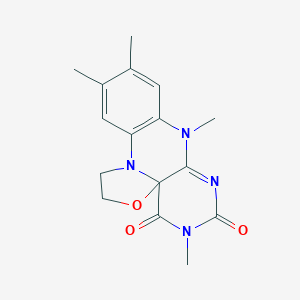
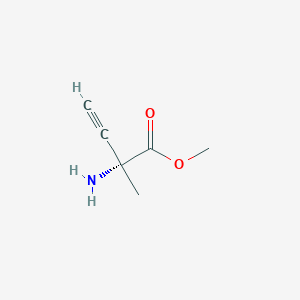
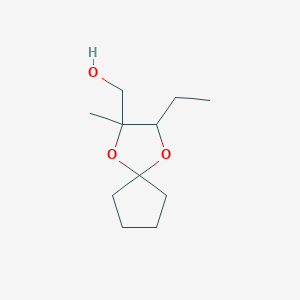
![3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B37750.png)